molecular formula C21H14N4OS2 B2991958 N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 886902-72-3

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2991958
CAS No.: 886902-72-3
M. Wt: 402.49
InChI Key: NNKQXDXXWSPQHK-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a bis-benzothiazole carboxamide derivative featuring a pyridin-2-ylmethyl substituent on one nitrogen atom. Its structure combines two benzothiazole moieties linked via a carboxamide bridge, with the pyridine ring introducing additional electronic and steric effects.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4OS2/c26-20(19-23-15-8-1-3-10-17(15)27-19)25(13-14-7-5-6-12-22-14)21-24-16-9-2-4-11-18(16)28-21/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKQXDXXWSPQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)N(CC3=CC=CC=N3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-aminobenzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, one method involves treating the intermediate with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted benzothiazole derivatives.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, its anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have provided insights into the binding interactions between the compound and its protein targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structural analogs differ primarily in their N-substituents and benzothiazole ring modifications. Key comparisons include:

Key Trends :

  • Electron-donating groups (e.g., methoxy in compound 11) often correlate with higher synthetic yields due to stabilized intermediates.
  • Bulky substituents (e.g., naphthalenyl in compound 14) reduce yields, likely due to steric hindrance during coupling reactions.
  • Hydrochloride salts (e.g., ) enhance solubility, making them more suitable for biological applications.
Table 2: Physical Properties of Selected Analogs
Compound Name/Structure Melting Point (°C) Notable Physical Properties Reference
N-(Benzo[d]thiazol-2-yl)benzamide (1.2b) 190–198 High thermal stability
N-(Benzo[d]thiazol-2-yl)-2-methylbenzamide (1.2c) 290–300 Exceptionally high MP due to crystalline packing
N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) 201–210 Chloro substituent increases polarity
N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide (3a) 185–189 Rigid structure enhances stability
N-(2-(Benzo[d]thiazol-2-yl)-3-methoxyphenyl)benzamide (3b) 142–146 Methoxy group lowers crystallinity

Key Trends :

  • Halogen substituents (e.g., chloro in 1.2d) increase melting points by enhancing intermolecular interactions.
  • Methoxy groups (e.g., 3b) reduce melting points due to disrupted crystal packing.

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C17H17N3OS
  • Molecular Weight: 311.4 g/mol
  • CAS Number: 886901-80-0

The structure features two benzo[d]thiazole moieties linked through a pyridine ring, which contributes to its biological activity.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. These include:

  • Enzyme Inhibition: The compound may inhibit various kinases involved in cell signaling pathways, which can lead to reduced cell proliferation and survival.
  • Receptor Modulation: It has been shown to interact with receptors that play critical roles in inflammation and cancer progression.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that benzothiazole derivatives possess cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
Ganga-Reddy et al. (2016)MCF-7 (breast cancer)<10Apoptosis induction
Hu et al. (2018)A549 (lung cancer)<5Cell cycle arrest
Agarwal et al. (2014)HeLa (cervical cancer)<15Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect is particularly relevant in diseases like rheumatoid arthritis and inflammatory bowel disease .

Case Studies

  • Neurotoxicity Assessment : A study assessed the neurotoxicity of related benzothiazole compounds using the rotarod test in mice, indicating low neurotoxicity while maintaining protective effects against seizures in models of epilepsy .
  • Cytotoxicity Evaluation : Another investigation evaluated the cytotoxic effects of similar compounds on different cancer cell lines using the MTT assay. Results showed low toxicity towards normal cells while effectively targeting malignant cells .

Q & A

Basic Research Question

  • 1H/13C NMR : Key signals include amide NH protons (δ 10–12 ppm), aromatic protons (δ 7–8.5 ppm), and thiazole carbons (δ 160–170 ppm). For example, N-(2-benzoylphenyl)thiazole-4-carboxamide (Compound 31) showed NH at δ 10.2 ppm and thiazole C=O at 165.2 ppm .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients verify purity (>98%) and detect byproducts. Adjusting mobile phase pH (e.g., 0.1% TFA) resolves co-eluting impurities .

How does tautomerism in benzothiazole-picolinamide derivatives influence their photophysical properties?

Advanced Research Question
Ground-state tautomerism and excited-state proton transfer (ESPT) in benzothiazole-picolinamides were studied via UV-Vis spectroscopy and DFT calculations . For N-(benzo[d]thiazol-2-yl)picolinamide, ESPT from the amide NH to the thiazole nitrogen occurs under UV excitation, altering fluorescence emission. This behavior impacts applications in optoelectronic switches and requires solvent polarity adjustments (e.g., acetonitrile vs. water) to stabilize tautomers .

What strategies address contradictions in spectral data during structural elucidation?

Advanced Research Question
Discrepancies between calculated and observed HRMS or NMR data are resolved by:

  • Isotopic pattern analysis (e.g., bromine or chlorine signatures).
  • 2D NMR (HSQC, HMBC) to confirm connectivity, as seen in N-(3-chlorophenyl)benzo[d]thiazol-2-amine, where HMBC correlated NH with C2 of benzothiazole .
  • X-ray crystallography for ambiguous cases, though not explicitly cited in the evidence.

How are benzothiazole derivatives designed for COX-2 inhibition, and what computational methods validate their binding?

Advanced Research Question
Derivatives like N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides were designed via:

  • Molecular docking (AutoDock Vina) to COX-2’s active site (PDB: 5KIR), prioritizing hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355 .
  • In vitro assays : Measuring IC50 values against prostaglandin E2 (PGE2) production in RAW264.7 macrophages, with lead compounds showing IC50 < 10 μM .

What challenges arise in scaling microwave-assisted synthesis of benzothiazole-carboximidamides?

Advanced Research Question
While microwave synthesis (e.g., 180°C, 3 hours) accelerates reactions, scaling faces:

  • Heat distribution issues , requiring flow reactors for uniform irradiation.
  • Solvent limitations (DMF degrades at high temps), necessitating switch to propylene glycol or ionic liquids .
  • Byproduct formation : Column chromatography (petroleum ether/CH2Cl2 gradients) is critical for isolating N-(4-phenylthiazol-2-yl)benzo[d]thiazole-2-carboximidamide .

How do substituents on the pyridine ring affect the biological activity of benzothiazole-carboxamide hybrids?

Advanced Research Question

  • Electron-withdrawing groups (e.g., -NO2, -CF3) enhance antimicrobial activity by increasing membrane permeability, as seen in N-(4-nitrophenyl) derivatives (MIC: 2 μg/mL against S. aureus) .
  • Methoxy groups improve anti-inflammatory activity by stabilizing hydrogen bonds with COX-2’s His90 residue, as shown in N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (59% yield) .

What role does Rh-catalyzed C-H amidation play in synthesizing benzothiazole-aryl hybrids?

Advanced Research Question
Rh(III) catalysts (e.g., [Cp*RhCl2]2) enable direct C-H functionalization of 2-arylbenzo[d]thiazoles with benzamide derivatives. Key steps:

  • Oxidant selection : AgOAc (2 equiv) for reoxidation.
  • Solvent optimization : DCE at 100°C achieves 58–72% yields for N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamides .
  • Regioselectivity : Methyl substituents on the aryl ring direct amidation to the para position .

How are anti-inflammatory activities of benzothiazole derivatives evaluated methodologically?

Advanced Research Question

  • In vitro : LPS-induced PGE2 production in macrophages (IC50 determination via ELISA) .
  • In vivo : Carrageenan-induced rat paw edema models, measuring % inhibition at 10 mg/kg doses .
  • Toxicity screening : MTT assays on HEK293 cells (CC50 > 50 μM confirms selectivity) .

What analytical techniques identify and quantify byproducts in benzothiazole synthesis?

Advanced Research Question

  • LC-MS/MS : Detects hydrolyzed intermediates (e.g., free amines from amide bond cleavage) .
  • TGA/DSC : Monitors thermal decomposition during microwave synthesis, identifying volatile byproducts .
  • IR spectroscopy : Carbodiimide byproducts (e.g., from EDC coupling) show characteristic -N=C=N- stretches at 2120 cm⁻¹ .

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